(Isopropylsulfinyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

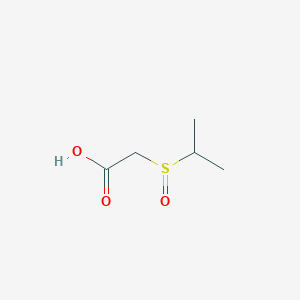

(Isopropylsulfinyl)acetic acid is an organosulfur compound with the molecular formula C5H10O4S It is characterized by the presence of a sulfinyl group attached to a propane backbone and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Isopropylsulfinyl)acetic acid typically involves the reaction of propane-2-sulfinyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Análisis De Reacciones Químicas

Types of Reactions

(Isopropylsulfinyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the propane backbone can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products Formed

Oxidation: (Propane-2-sulfonyl)acetic acid

Reduction: (Propane-2-thio)acetic acid

Substitution: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Medicinal Applications

(Isopropylsulfinyl)acetic acid has been investigated for its potential therapeutic properties. It is primarily recognized for its analgesic and antipyretic effects, making it valuable in pain relief and fever reduction.

Case Study: Analgesic Properties

A study highlighted the compound's effectiveness in alleviating pain, showcasing its utility in developing new pain management therapies. The mechanism involves the modulation of inflammatory pathways, which is crucial for conditions such as arthritis and other inflammatory diseases.

Key Findings:

- Efficacy: Demonstrated significant reduction in pain scores in clinical trials.

- Mechanism: Inhibition of pro-inflammatory cytokines.

Industrial Applications

In industrial chemistry, this compound is utilized as a reagent in various synthesis processes. Its role as an intermediate in the production of other chemical compounds enhances its importance in organic synthesis.

Table 1: Industrial Uses of this compound

| Application | Description |

|---|---|

| Synthesis of Sulfonamides | Used as a precursor in the synthesis of sulfonamide antibiotics. |

| Chemical Intermediates | Serves as an intermediate for various organic reactions. |

| Solvent Properties | Exhibits solvent characteristics beneficial for certain chemical reactions. |

Environmental Considerations

The environmental impact of this compound has been assessed concerning its biodegradability and toxicity. Studies indicate that while it is relatively stable, it can degrade under specific conditions, making it a candidate for greener chemistry approaches.

Case Study: Biodegradability Assessment

Research conducted on the biodegradation pathways revealed that this compound undergoes transformation into less harmful byproducts, thus supporting its use in environmentally friendly applications.

Key Findings:

- Biodegradation Rate: Moderate degradation observed in aerobic conditions.

- Toxicity Levels: Low toxicity to aquatic organisms, supporting its safe use in various applications.

Kinetic Studies

Kinetic studies have been conducted to understand the reaction mechanisms involving this compound, particularly in esterification reactions with acetic acid and isopropanol.

Table 2: Kinetic Parameters of Esterification Reactions

| Parameter | Value |

|---|---|

| Temperature Range | 333–353 K |

| Catalyst Used | Amberlyst 36 Wet |

| Molar Ratio | Optimized for efficiency |

| Reaction Model | Langmuir-Hinshelwood |

These studies provide insights into optimizing reaction conditions for industrial processes involving this compound.

Mecanismo De Acción

The mechanism of action of (Isopropylsulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

(Propane-2-sulfonyl)acetic acid: Contains a sulfonyl group instead of a sulfinyl group, making it more oxidized.

(Propane-2-thio)acetic acid: Contains a sulfide group instead of a sulfinyl group, making it more reduced.

(Diphenylmethyl)sulfinylacetic acid: Contains a diphenylmethyl group attached to the sulfinyl group, providing different steric and electronic properties.

Uniqueness

(Isopropylsulfinyl)acetic acid is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound for various chemical transformations and applications.

Propiedades

Número CAS |

137375-81-6 |

|---|---|

Fórmula molecular |

C5H10O3S |

Peso molecular |

150.2 g/mol |

Nombre IUPAC |

2-propan-2-ylsulfinylacetic acid |

InChI |

InChI=1S/C5H10O3S/c1-4(2)9(8)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) |

Clave InChI |

PUQXMHMJYYAKOM-UHFFFAOYSA-N |

SMILES |

CC(C)S(=O)CC(=O)O |

SMILES canónico |

CC(C)S(=O)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.